Enhanced Anticancer Activity Conferred by the –CF3 Group on Isoxazole Scaffolds
The incorporation of a trifluoromethyl group onto an isoxazole scaffold significantly enhances its anticancer potency. In a 2024 RSC Advances study, a direct comparison between a 4-trifluoromethylisoxazole derivative (compound 2g) and its non-trifluoromethylated analog (compound 14) demonstrated an approximately 8-fold increase in activity against the MCF-7 human breast cancer cell line. This provides strong class-level evidence for the value of –CF3 substitution on isoxazole-based building blocks [1].
| Evidence Dimension | In vitro anticancer activity (IC50) |
|---|---|
| Target Compound Data | N/A (Class-level inference based on 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole 2g, IC50 = 2.63 μM) |
| Comparator Or Baseline | Non-trifluoromethylated analog: 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole 14, IC50 = 19.72 μM |
| Quantified Difference | Compound 2g is ~8 times more active (2.63 μM vs. 19.72 μM) |
| Conditions | MCF-7 human breast cancer cell line |
Why This Matters
This data supports the strategic selection of a trifluoromethylated isoxazole building block, like [3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine, for the design and synthesis of more potent anticancer agents.
- [1] Pattanayak, P., Nikhitha, S., Halder, D., Ghosh, B., & Chatterjee, T. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(27), 18856-18870. View Source
